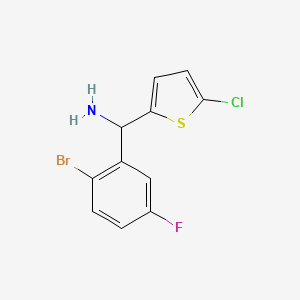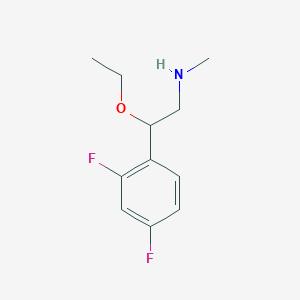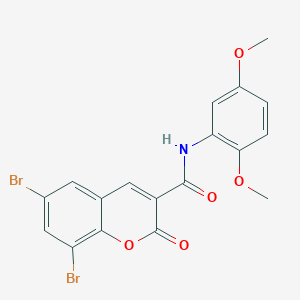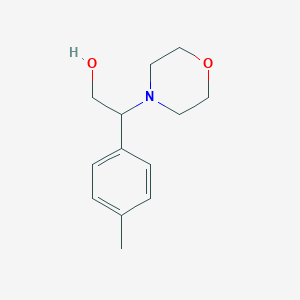![molecular formula C14H15NO2 B15095951 2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one](/img/structure/B15095951.png)
2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one is a chemical compound that belongs to the class of quinuclidinone derivatives This compound is characterized by the presence of a quinuclidine ring system, which is a bicyclic amine, and a methylene bridge connecting it to a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with 4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction can be represented as follows:
Quinuclidin-3-one+4-Hydroxybenzaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinuclidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for cannabinoid receptors, modulating their activity. The compound’s structure allows it to fit into the receptor binding site, influencing the receptor’s conformation and activity. This interaction can lead to various biological effects, such as modulation of neurotransmitter release and signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one can be compared with other quinuclidinone derivatives, such as:
2-[(Z)-(4-Methoxyphenyl)methylene]quinuclidin-3-one: Similar structure but with a methoxy group instead of a hydroxy group, which can influence its reactivity and biological activity.
2-[(Z)-(4-Chlorophenyl)methylene]quinuclidin-3-one: Contains a chloro group, which can affect its chemical properties and interactions with biological targets.
2-[(Z)-(4-Fluorophenyl)methylene]quinuclidin-3-one: The presence of a fluorine atom can enhance its stability and alter its pharmacokinetic properties.
The uniqueness of this compound lies in its hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO2/c16-12-3-1-10(2-4-12)9-13-14(17)11-5-7-15(13)8-6-11/h1-4,9,11,16H,5-8H2/b13-9- |
Clé InChI |
CFHYOKKDUDXGQD-LCYFTJDESA-N |
SMILES isomérique |
C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)O |
SMILES canonique |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide](/img/structure/B15095872.png)

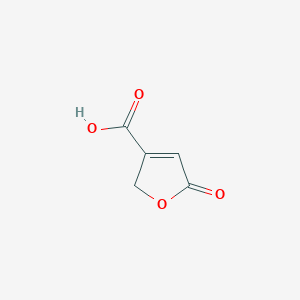
![N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
![4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine](/img/structure/B15095919.png)
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
